molecular formula C25H17ClFNO5 B11567123 2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567123
M. Wt: 465.9 g/mol
InChI Key: ULUNBGKSTNYIQB-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a fluorine atom, a hydroxy group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorobenzyl, fluorine, hydroxy, and methoxyphenyl groups can be introduced through various substitution reactions, often using reagents such as chlorinating agents, fluorinating agents, and methoxylating agents.

    Reaction Conditions: These reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorobenzyl and fluorine groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

    Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.

Comparison with Similar Compounds

2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C25H17ClFNO5

Molecular Weight

465.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17ClFNO5/c1-32-20-10-13(6-8-18(20)29)22-21-23(30)16-11-15(27)7-9-19(16)33-24(21)25(31)28(22)12-14-4-2-3-5-17(14)26/h2-11,22,29H,12H2,1H3

InChI Key

ULUNBGKSTNYIQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

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